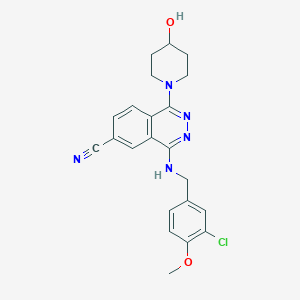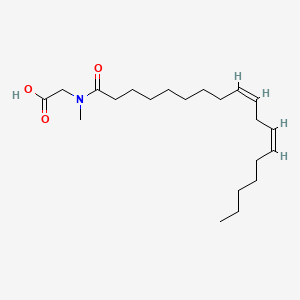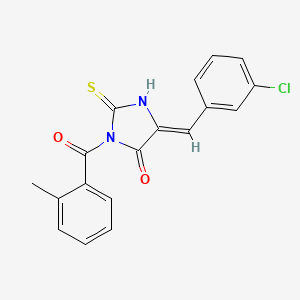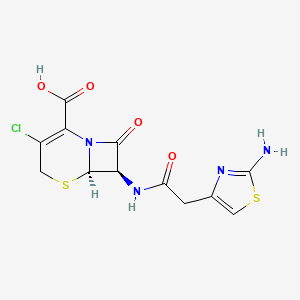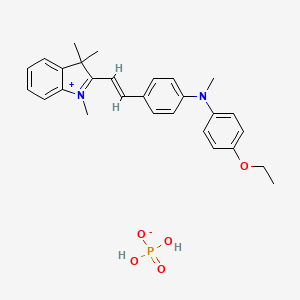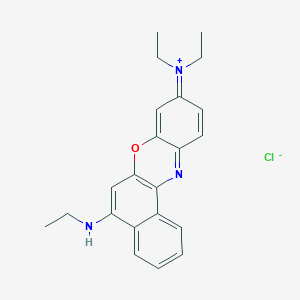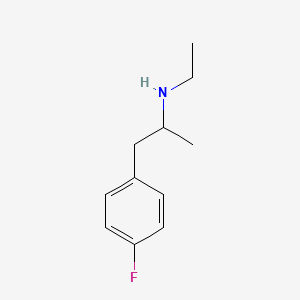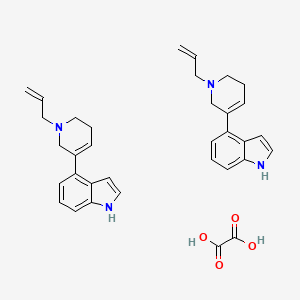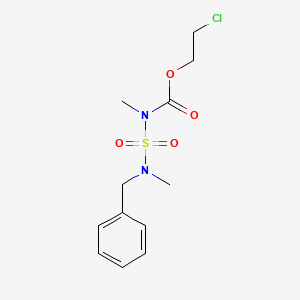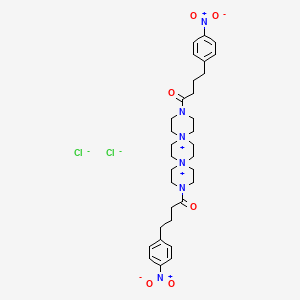
2-(Diethylamino)propyl alpha-phenyl-beta-methylvalerate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “C 4150” refers to AISI 4150 alloy steel, a high-strength, low-alloy steel known for its excellent hardenability, good toughness, and high tensile strength. It is commonly used in applications that require high strength and wear resistance, such as gears, shafts, bearings, and other components subjected to high stress levels .
準備方法
Synthetic Routes and Reaction Conditions
AISI 4150 alloy steel is typically produced through a combination of alloying and heat treatment processes. The primary elements in its composition include iron, carbon, chromium, manganese, molybdenum, silicon, phosphorus, and sulfur . The steel is melted in an electric arc furnace, followed by refining in a ladle furnace to achieve the desired chemical composition. The molten steel is then cast into billets or ingots, which are subsequently hot-rolled into the final product forms.
Industrial Production Methods
Industrial production of AISI 4150 alloy steel involves several key steps:
Melting: The raw materials are melted in an electric arc furnace.
Refining: The molten steel is refined in a ladle furnace to remove impurities and adjust the chemical composition.
Casting: The refined steel is cast into billets or ingots.
Hot Rolling: The billets or ingots are hot-rolled into the desired shapes and sizes.
Heat Treatment: The final products undergo heat treatment processes such as annealing, normalizing, and tempering to achieve the required mechanical properties.
化学反応の分析
Types of Reactions
AISI 4150 alloy steel undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the steel’s properties and enhancing its performance in different applications.
Common Reagents and Conditions
Oxidation: The steel can undergo oxidation reactions when exposed to high temperatures and oxygen-rich environments. This process forms an oxide layer on the surface, which can affect the steel’s mechanical properties.
Reduction: Reduction reactions are used to remove oxides and other impurities from the steel during refining processes. Common reducing agents include carbon and hydrogen.
Substitution: Substitution reactions involve replacing one element in the steel’s composition with another to achieve specific properties.
Major Products Formed
The major products formed from these reactions include various oxides, carbides, and nitrides, which contribute to the steel’s overall strength, hardness, and wear resistance .
科学的研究の応用
AISI 4150 alloy steel has a wide range of scientific research applications, including:
Chemistry: Used in the development of high-strength materials and components for chemical processing equipment.
Biology: Utilized in the fabrication of medical instruments and devices that require high strength and durability.
Medicine: Employed in the production of surgical tools and implants due to its biocompatibility and mechanical properties.
Industry: Widely used in the automotive, aerospace, and machinery industries for manufacturing gears, shafts, axles, and other high-stress components
作用機序
The mechanism by which AISI 4150 alloy steel exerts its effects is primarily through its unique combination of alloying elements. The presence of carbon, chromium, manganese, and molybdenum enhances the steel’s hardenability, toughness, and tensile strength. These elements form various carbides and nitrides, which contribute to the steel’s overall mechanical properties. The molecular targets and pathways involved include the formation of a martensitic microstructure during heat treatment, which provides the steel with its high strength and hardness .
類似化合物との比較
AISI 4150 alloy steel can be compared with other similar low-alloy steels, such as AISI 4140 and AISI 4340. While all three steels share similar alloying elements, AISI 4150 has a higher carbon content, which provides it with greater hardness and wear resistance. AISI 4140, on the other hand, has slightly lower carbon content, making it more ductile and easier to machine. AISI 4340 contains additional nickel, which enhances its toughness and impact resistance .
List of Similar Compounds
- AISI 4140
- AISI 4340
- AISI 4130
- AISI 8620
特性
CAS番号 |
12741-70-7 |
|---|---|
分子式 |
C19H32ClNO2 |
分子量 |
341.9 g/mol |
IUPAC名 |
2-(diethylamino)propyl 3-methyl-2-phenylpentanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-6-15(4)18(17-12-10-9-11-13-17)19(21)22-14-16(5)20(7-2)8-3;/h9-13,15-16,18H,6-8,14H2,1-5H3;1H |
InChIキー |
LFNQBJPFKGPAPD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC(C)N(CC)CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


